![molecular formula C8H12N2 B085413 2,6-二乙基吡嗪 CAS No. 13067-27-1](/img/structure/B85413.png)
2,6-二乙基吡嗪
描述
2,6-Diethylpyrazine is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyrazine, a class of compounds that occur almost ubiquitously in nature .
Molecular Structure Analysis
The molecular structure of 2,6-Diethylpyrazine consists of a pyrazine ring with two ethyl groups attached at the 2 and 6 positions . The molecular weight is 136.194 Da .Physical And Chemical Properties Analysis
2,6-Diethylpyrazine has a density of 1.0±0.1 g/cm3, a boiling point of 189.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It also has a molar refractivity of 41.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 141.5±3.0 cm3 .科学研究应用
Food and Beverage Industry: Enhancing Aroma in Soy Sauce Type Baijiu
Pyrazines, including 2,6-Diethylpyrazine, are important compounds in soy sauce aroma type Baijiu (SSAB), a popular Chinese liquor . These compounds contribute significantly to the roasted aroma in SSAB . In a study, a total of 16 pyrazines were analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) in SSAB . The results highlighted the contribution of some pyrazines to the roasted aroma in SSAB despite their sub-threshold concentrations .
Animal Feed: Used as Flavorings
The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has conducted a scientific opinion on the safety and efficacy of 22 compounds belonging to chemical group 24 (pyrazine derivatives), which includes 2,6-Diethylpyrazine . These compounds are used as flavorings in animal feed .
安全和危害
作用机制
Target of Action
2,6-Diethylpyrazine is a type of pyrazine, a class of compounds that occur almost ubiquitously in nature . Pyrazines are known to contribute to many aromas and flavors due to their low vapor pressure and intensive smells .
Mode of Action
It is known that pyrazines, including 2,6-diethylpyrazine, can interact with olfactory receptors, contributing to the perception of various aromas and flavors .
Biochemical Pathways
Pyrazines can be synthesized chemically or biologically, with major formation occurring during the heating of food . Some bacteria have been isolated that can use various substituted pyrazines as a sole carbon and energy source .
Result of Action
The molecular and cellular effects of 2,6-Diethylpyrazine’s action are largely related to its role as a flavoring additive. It contributes to the perception of various aromas and flavors in foods such as cereals and products such as cigarettes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diethylpyrazine. For instance, the major formation of pyrazines occurs during the heating of food . .
属性
IUPAC Name |
2,6-diethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOWLUANUBTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156670 | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylpyrazine | |
CAS RN |
13067-27-1 | |
Record name | 2,6-Diethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13067-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine, 2,6-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1M79S9DNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Diethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,6-diethylpyrazine and where is it found?
A1: 2,6-Diethylpyrazine is an alkylpyrazine, a class of organic compounds known for their potent aroma properties. It is found naturally in various food sources and contributes to their characteristic flavor profiles. For instance, it is a significant contributor to the roasted aroma of sun-dried raisins [] and is also found in cooked rice, beef-like process flavors from extruded soybean protein [], and sesame seed oil []. Notably, it has been identified in tobacco smoke [].
Q2: How does roasting affect the levels of 2,6-diethylpyrazine in red pepper seed oil?
A2: Roasting red pepper seeds significantly increases the concentration of 2,6-diethylpyrazine in the extracted oil []. This increase is directly proportional to the roasting time, indicating a heat-induced formation or release of this compound.
Q3: What sensory characteristics does 2,6-diethylpyrazine impart?
A3: 2,6-Diethylpyrazine possesses a potent aroma often described as "roasty" [, ]. In potato chips, it plays a role in the overall aroma profile, although 3-methylmercaptopropanal (methional) is considered a more dominant contributor [].
Q4: How is 2,6-diethylpyrazine formed in food?
A4: While the exact formation pathways can be complex, 2,6-diethylpyrazine is often generated through the Maillard reaction []. This reaction occurs between amino acids and reducing sugars under heat, leading to a cascade of chemical transformations that produce a variety of flavor and aroma compounds, including pyrazines.
Q5: Are there any other pyrazines found alongside 2,6-diethylpyrazine in food?
A5: Yes, various alkylpyrazines often co-occur with 2,6-diethylpyrazine. For example, in roasted red pepper seed oil, thirteen alkylpyrazines were identified, including 2,5-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and trimethylpyrazine []. The specific profile of pyrazines contributes to the unique aroma of different foods.
Q6: Can 2,6-diethylpyrazine be synthesized?
A6: While it occurs naturally, 2,6-diethylpyrazine can also be synthesized. One method involves the thermal rearrangement of perfluoroalkylpyridazines under controlled conditions [].
Q7: Is 2,6-diethylpyrazine used in any applications beyond food?
A7: The provided research focuses on its role as a flavor and aroma compound. Further research is needed to explore potential applications in other fields.
Q8: How can the levels of 2,6-diethylpyrazine be analyzed in food products?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique to identify and quantify 2,6-diethylpyrazine in complex mixtures like food extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds.
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